molecular formula C13H13NO4 B12113816 Benzenepropanoic acid, beta-cyano-3-methoxy-alpha-oxo-, ethyl ester CAS No. 27387-24-2

Benzenepropanoic acid, beta-cyano-3-methoxy-alpha-oxo-, ethyl ester

Cat. No.: B12113816
CAS No.: 27387-24-2
M. Wt: 247.25 g/mol
InChI Key: OOIHSXHFSJJWJV-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, beta-cyano-3-methoxy-alpha-oxo-, ethyl ester is a complex organic compound with a unique structure that includes a benzene ring, a cyano group, a methoxy group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, beta-cyano-3-methoxy-alpha-oxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the esterification of Benzenepropanoic acid derivatives with ethanol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and consistent production of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, beta-cyano-3-methoxy-alpha-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenepropanoic acid, beta-cyano-3-methoxy-alpha-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, beta-cyano-3-methoxy-alpha-oxo-, ethyl ester involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and ester groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanoic acid, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.

    Benzenepropanoic acid, alpha-hydroxy-, methyl ester: Contains a hydroxyl group at the alpha position.

    Benzenepropanoic acid, ethyl ester: Lacks the cyano and methoxy groups.

Uniqueness

Benzenepropanoic acid, beta-cyano-3-methoxy-alpha-oxo-, ethyl ester is unique due to the presence of the cyano and methoxy groups, which impart distinct chemical properties and reactivity. These functional groups make it a versatile compound for various synthetic and research applications.

Properties

CAS No.

27387-24-2

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 3-cyano-3-(3-methoxyphenyl)-2-oxopropanoate

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)12(15)11(8-14)9-5-4-6-10(7-9)17-2/h4-7,11H,3H2,1-2H3

InChI Key

OOIHSXHFSJJWJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(C#N)C1=CC(=CC=C1)OC

Origin of Product

United States

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